molecular formula C9H18N2O2 B13439810 3-Isobutylpentanediamide

3-Isobutylpentanediamide

Cat. No.: B13439810
M. Wt: 186.25 g/mol
InChI Key: FXEGHOFFBJSWDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is a derivative of pentanediamide and is characterized by the presence of isobutyl and cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutylpentanediamide typically involves the reaction of isobutylamine with a suitable precursor, such as a dicyano compound. One common method involves the use of electrosynthesis, which is a green and sustainable approach . The reaction conditions often include the use of a solvent, such as acetonitrile, and a catalyst, such as copper, to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Isobutylpentanediamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The isobutyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives of this compound.

Scientific Research Applications

3-Isobutylpentanediamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Isobutylpentanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pregabalin Impurity 8:

    Other Pentanediamides: Compounds with similar structures but different substituents.

Uniqueness

3-Isobutylpentanediamide is unique due to its specific combination of isobutyl and cyano groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

3-(2-methylpropyl)pentanediamide

InChI

InChI=1S/C9H18N2O2/c1-6(2)3-7(4-8(10)12)5-9(11)13/h6-7H,3-5H2,1-2H3,(H2,10,12)(H2,11,13)

InChI Key

FXEGHOFFBJSWDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(=O)N)CC(=O)N

Origin of Product

United States

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